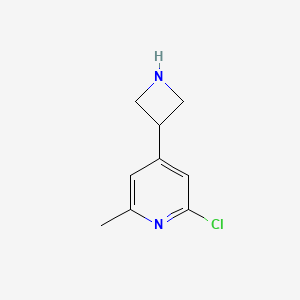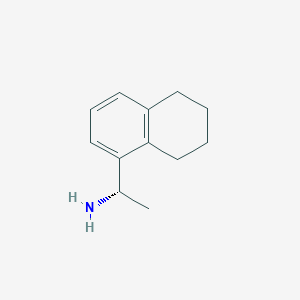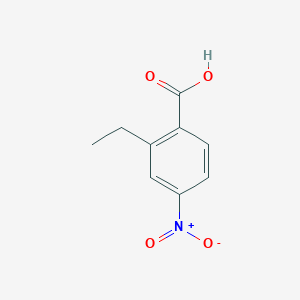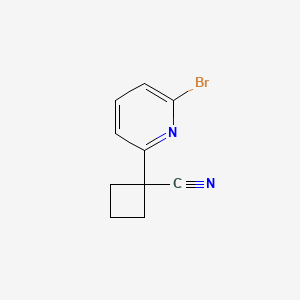
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azetidine ring can be reduced to form azetidines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidine ring can yield various substituted azetidines.
科学的研究の応用
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine has several scientific research applications:
作用機序
The mechanism of action of 3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The furan ring may interact with nucleophilic sites, while the azetidine ring may interact with electrophilic sites, leading to various biological effects.
類似化合物との比較
Similar Compounds
Aziridines: These compounds also contain a three-membered nitrogen-containing ring and are used in similar applications.
Uniqueness
3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is unique due to the presence of both a furan ring and an azetidine ring in its structure. This combination of rings imparts unique chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-8-4-11(8)12-3-2-10(14-12)5-9-6-13-7-9/h2-3,8-9,11,13H,4-7H2,1H3 |
InChIキー |
OMKHPQDCWOYVEP-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=CC=C(O2)CC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)


![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)









